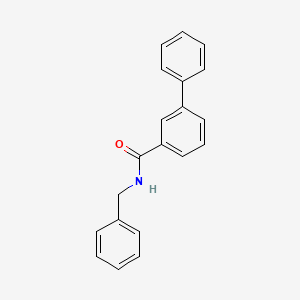

N-benzyl 3-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl 3-phenylbenzamide is a useful research compound. Its molecular formula is C20H17NO and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

N-benzyl 3-phenylbenzamide can be synthesized through several methodologies, including:

| Methodology | Description |

|---|---|

| Palladium-Catalyzed Reactions | Utilizes catalysts for efficient synthesis with high yields. |

| One-Pot Multicomponent Reactions | Allows rapid synthesis of derivatives with varied functional groups in a single step. |

These synthetic routes enable the introduction of diverse substituents on the benzene rings, which may significantly influence the compound's biological activity.

Antiviral Properties

Research has demonstrated that this compound derivatives exhibit antiviral activity, particularly against enterovirus 71 (EV71), which is linked to hand, foot, and mouth disease. Studies indicate that certain derivatives have moderate antiviral efficacy, with IC50 values ranging from 5.7 to 18 μM against various strains of EV71. For instance, a derivative showed lower cytotoxicity compared to existing antiviral agents like pirodavir, making it a promising candidate for further development as an anti-EV71 drug .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain derivatives have been shown to inhibit cancer cell proliferation by affecting critical cellular pathways. For example:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Imidazole-based derivative | HeLa | 12 | Induces apoptosis via caspase activation |

| N-benzyl derivative | MCF-7 | 15 | Inhibits cell cycle progression |

These findings suggest that modifications to the compound can enhance its anticancer potential .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features:

- Electron-Withdrawing Groups : Compounds with these groups generally exhibit better biological activity than those with electron-donating groups.

- Substituent Positioning : The position of substituents on the benzene ring affects binding affinity and selectivity towards biological targets.

These insights into SAR guide the design of more effective derivatives .

Antiviral Efficacy Study

A study synthesized several this compound derivatives and evaluated their anti-EV71 activity in vitro. The results indicated that specific modifications significantly enhanced antiviral potency, establishing them as candidates for further development .

Anticancer Mechanism Investigation

Another investigation focused on imidazole-based derivatives of this compound, demonstrating their ability to bind to specific receptors involved in cancer cell signaling pathways. This interaction led to reduced cell viability and increased apoptosis in treated cells .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

N-benzyl 3-phenylbenzamide undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond.

Acidic Hydrolysis

In concentrated sulfuric acid (>75% w/w), the reaction proceeds via an A2 mechanism, forming 3-phenylbenzoic acid and N-benzylamine derivatives . At lower acid concentrations (<40% w/w), sulfonation competes with hydrolysis, leading to sulfonated intermediates .

Example Conditions :

-

Temperature : 353–373 K

-

Products : Sulfonated derivatives (at intermediate acid concentrations) or charred residues (at >75% H₂SO₄).

Basic Hydrolysis

Alkaline conditions (e.g., NaOH) yield 3-phenylbenzoate and benzylamine via nucleophilic attack by hydroxide ions at the carbonyl carbon.

Radical-Mediated Dealkylation

Under photoredox catalysis, the N-benzyl group undergoes dealkylation. For example, using 4CzIPN as a photocatalyst and PFNB as an oxidant under white LED light, the benzyl group is removed, yielding N-phenylbenzamide derivatives .

Example Reaction :

N-benzyl 3-phenylbenzamideCH3CN4CzIPN, PFNB, lightN-phenyl 3-phenylbenzamide+Benzaldehyde

Yield : 45–99% depending on substituents .

Sulfonation

In concentrated sulfuric acid (52–75% w/w), sulfonation occurs preferentially on the electron-rich aromatic rings. The N-benzyl group directs sulfonation to the para position of the phenyl ring .

Key Observation :

Amidation and Acylation

This compound participates in amidation reactions as both a substrate and intermediate.

Acylation with Acyl Chlorides

The amide nitrogen can undergo further acylation under basic conditions. For example, reaction with acetyl chloride forms N-acetyl-N-benzyl 3-phenylbenzamide .

Oxidation Reactions

While the amide group is oxidation-resistant, the benzyl moiety can undergo oxidation.

Benzylic Oxidation

Using strong oxidants (e.g., KMnO₄), the benzylic C–H bond is oxidized to a ketone or carboxylic acid:

N-benzyl 3-phenylbenzamideKMnO4,ΔH2O3-Phenylbenzamide+Benzolic Acid

Structural Modifications and Biological Activity

Derivatives of this compound show structure-activity relationships (SAR) in medicinal chemistry. Chlorine or fluorine substitutions enhance binding affinity in mitochondrial permeability transition pore (PTP) inhibition .

Example Derivative :

-

3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide : EC₅₀ = 280 nM in mitochondrial swelling assays .

Table 1: Hydrolysis and Sulfonation Conditions

| Acid Concentration (% H₂SO₄) | Temperature (K) | Primary Pathway | Products |

|---|---|---|---|

| <40 | 353–373 | A2 Hydrolysis | 3-Phenylbenzoic acid |

| 40–75 | 373 | Sulfonation | Sulfonated intermediates |

| >75 | 373 | Charring | Carbonized residues |

Table 2: Photoredox Dealkylation Yields

| Substrate | Catalyst | Oxidant | Light Source | Yield (%) |

|---|---|---|---|---|

| This compound | 4CzIPN | PFNB | White LED | 45–99 |

Mechanistic Insights

Eigenschaften

Molekularformel |

C20H17NO |

|---|---|

Molekulargewicht |

287.4 g/mol |

IUPAC-Name |

N-benzyl-3-phenylbenzamide |

InChI |

InChI=1S/C20H17NO/c22-20(21-15-16-8-3-1-4-9-16)19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22) |

InChI-Schlüssel |

GWMYZHUJHAONTB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.